

JNJ-38877605: A Technical Overview of a Selective c-Met Inhibitor

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Compound of Interest

Compound Name: JNJ525

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the small molecule inhibitor JNJ-38877605, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.^{[1][2][3]} It summarizes key molecular properties, delves into its mechanism of action, and outlines relevant experimental methodologies based on available research.

Core Molecular Data

The fundamental physicochemical properties of JNJ-38877605 are crucial for its application in experimental settings.

Property	Value
Molecular Formula	C ₁₉ H ₁₃ F ₂ N ₇
Molecular Weight	377.35 g/mol

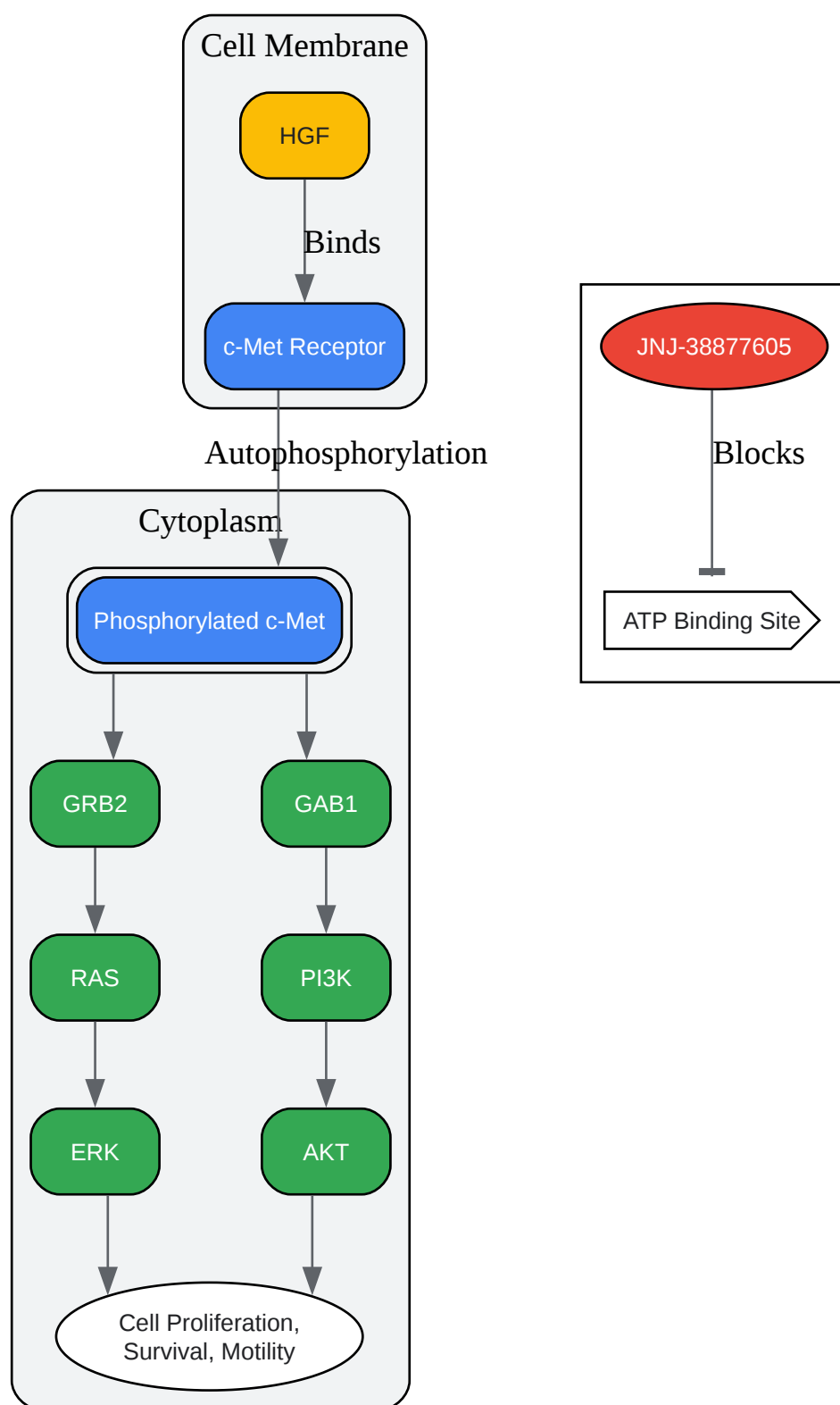
Source:^{[1][2][4]}

Mechanism of Action and Signaling Pathway

JNJ-38877605 functions as a highly selective, ATP-competitive inhibitor of c-Met (also known as hepatocyte growth factor receptor or HGFR) with an IC₅₀ of 4 nM.^{[1][2]} Its selectivity for c-

Met is over 600-fold higher compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[\[1\]](#)[\[2\]](#)

The c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades. JNJ-38877605 prevents this initial phosphorylation step. By binding to the ATP-binding site of the c-Met kinase domain, it blocks the activation of the receptor, thereby inhibiting downstream signaling through pathways such as RAS-ERK and PI3K-AKT.[\[5\]](#)



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c-Met Signaling Pathway Inhibition by JNJ-38877605.

Experimental Protocols and Methodologies

In Vitro Kinase Assays

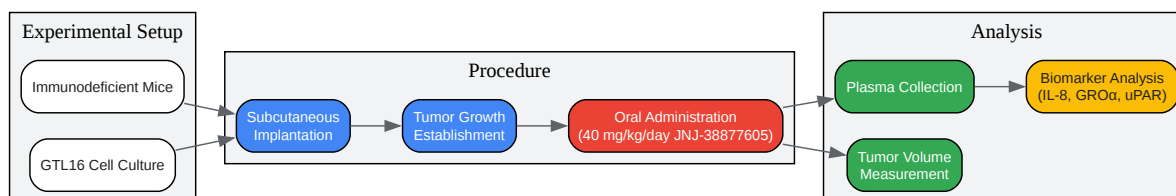
- Objective: To determine the inhibitory activity of JNJ-38877605 against c-Met and other kinases.
- Methodology: The inhibitory concentration (IC_{50}) is typically determined using enzymatic assays. Recombinant kinase domains are incubated with a specific substrate and ATP. The degree of substrate phosphorylation is measured in the presence of varying concentrations of the inhibitor. JNJ-38877605 has demonstrated an IC_{50} of 4 nM for c-Met.[1][2]

Cell-Based Assays

- Objective: To assess the effect of JNJ-38877605 on c-Met phosphorylation and downstream signaling in cancer cell lines.
- Cell Lines: EBC1, GTL16, NCI-H1993, and MKN45 cells have been utilized.[1][6]
- Methodology: Cells are treated with JNJ-38877605 (e.g., at 500 nM) followed by stimulation with HGF or using cells with constitutive c-Met activation.[1][6] Cell lysates are then analyzed by Western blotting to detect the phosphorylation status of c-Met and downstream effectors like AKT and ERK.[1]

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of JNJ-38877605 in animal models.
- Animal Model: Immunodeficient mice (e.g., nu/nu female mice) bearing subcutaneous xenografts of human cancer cells, such as GTL16.[1]
- Dosing and Administration: JNJ-38877605 has been administered orally (p.o.) at doses such as 40 mg/kg/day.[1][2]
- Endpoint Analysis: Tumor growth inhibition is a primary endpoint. Additionally, plasma levels of biomarkers such as IL-8, GRO α , and uPAR can be measured to assess pharmacodynamic effects.[1][2]

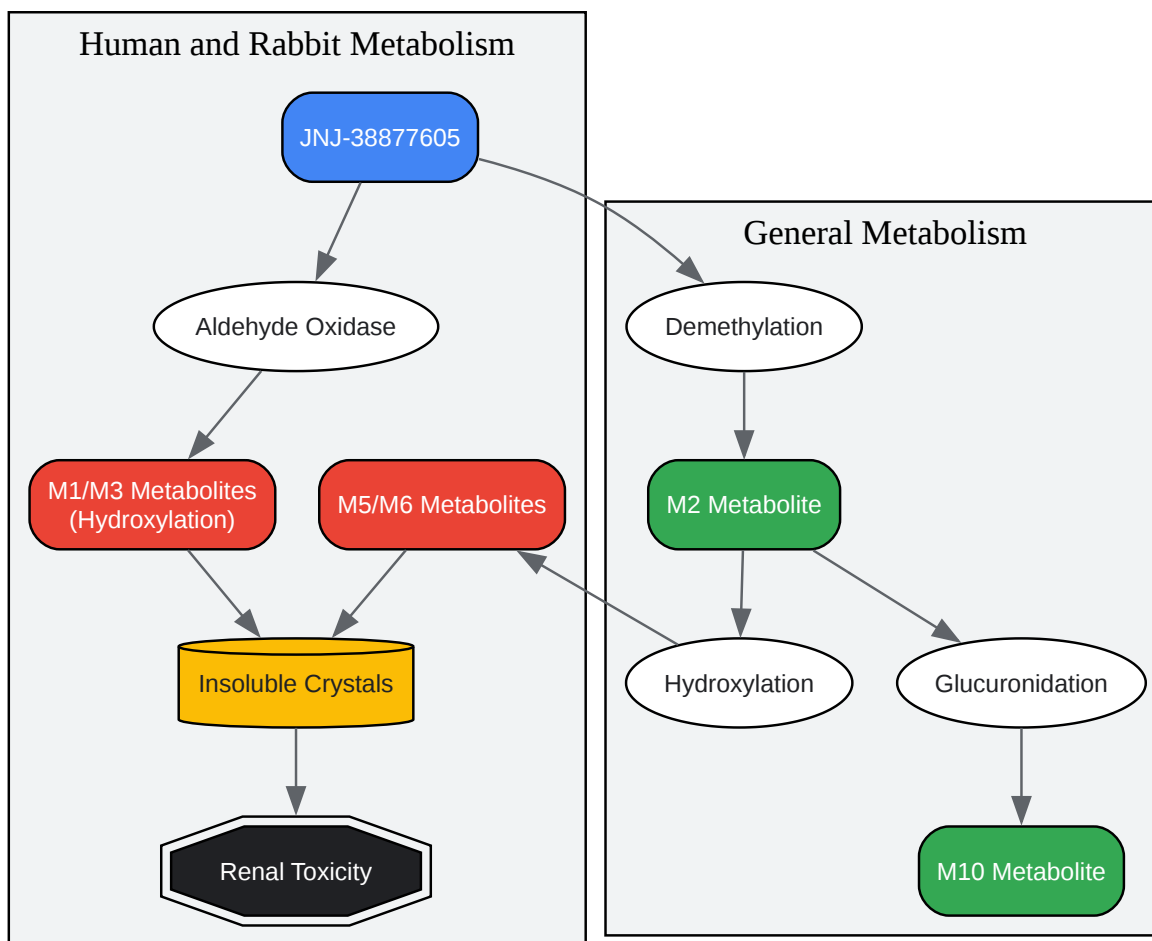


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Workflow for an In Vivo Xenograft Study.

Metabolic Pathway and Associated Toxicity

The metabolism of JNJ-38877605 is a critical aspect of its preclinical and clinical evaluation. In humans and rabbits, JNJ-38877605 is metabolized by aldehyde oxidase to form insoluble metabolites, specifically M1/3 and M5/6.[7][8] This species-specific metabolism has been linked to renal toxicity due to the formation of crystals in the kidneys.[7][8] The major metabolic pathways in humans involve demethylation to M2, which is further metabolized through hydroxylation or glucuronidation.[7]



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Metabolic Pathway of JNJ-38877605.

Conclusion

JNJ-38877605 is a well-characterized, potent, and selective inhibitor of the c-Met receptor tyrosine kinase. While its preclinical efficacy in various cancer models was promising, its clinical development was halted due to species-specific metabolic pathways leading to renal toxicity. The data and methodologies presented here provide a detailed technical foundation for researchers interested in the c-Met signaling pathway and the challenges associated with species-specific drug metabolism in drug development.

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